(R)-1-(2-Chloro-4-fluorophenyl)propan-1-amine (R)-1-(2-Chloro-4-fluorophenyl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17345621
InChI: InChI=1S/C9H11ClFN/c1-2-9(12)7-4-3-6(11)5-8(7)10/h3-5,9H,2,12H2,1H3/t9-/m1/s1
SMILES:
Molecular Formula: C9H11ClFN
Molecular Weight: 187.64 g/mol

(R)-1-(2-Chloro-4-fluorophenyl)propan-1-amine

CAS No.:

Cat. No.: VC17345621

Molecular Formula: C9H11ClFN

Molecular Weight: 187.64 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(2-Chloro-4-fluorophenyl)propan-1-amine -

Specification

Molecular Formula C9H11ClFN
Molecular Weight 187.64 g/mol
IUPAC Name (1R)-1-(2-chloro-4-fluorophenyl)propan-1-amine
Standard InChI InChI=1S/C9H11ClFN/c1-2-9(12)7-4-3-6(11)5-8(7)10/h3-5,9H,2,12H2,1H3/t9-/m1/s1
Standard InChI Key GVJTXLAYOVNJFX-SECBINFHSA-N
Isomeric SMILES CC[C@H](C1=C(C=C(C=C1)F)Cl)N
Canonical SMILES CCC(C1=C(C=C(C=C1)F)Cl)N

Introduction

Chemical Identity and Structural Features

The IUPAC name of the compound, (R)-1-(2-chloro-4-fluorophenyl)propan-1-amine, reflects its stereochemistry and substitution pattern. Its molecular formula is C₉H₁₁ClFN, with a molecular weight of 187.64 g/mol (calculated from isotopic composition) . The structure features a primary amine group attached to a chiral carbon, which is further bonded to a 2-chloro-4-fluorophenyl aromatic ring. The (R)-configuration at the chiral center distinguishes it from its (S)-enantiomer, which may exhibit divergent biological activity or physicochemical behavior.

Stereochemical Considerations

The chiral center arises from the substitution pattern at the propan-1-amine moiety. The Cahn-Ingold-Prelog priority rules assign the highest priority to the phenyl group, followed by the amine, methyl group, and hydrogen atom, resulting in the (R)-designation. Enantiomeric purity is critical for applications in asymmetric synthesis or pharmaceuticals, necessitating chiral resolution techniques or enantioselective synthesis.

Molecular Representation

The SMILES notation for the compound is CC@HN, explicitly denoting the (R)-configuration. The InChIKey, a hashed version of the International Chemical Identifier, is SMLGKDUSSBCQSF-MRVPVSSYSA-N , which facilitates database searches and structural comparisons.

Synthesis and Manufacturing

While no direct synthesis route for (R)-1-(2-chloro-4-fluorophenyl)propan-1-amine is documented in the provided sources, plausible methodologies can be inferred from analogous compounds.

Chiral Resolution

Racemic mixtures of the amine can be resolved via diastereomeric salt formation using chiral acids (e.g., tartaric acid). The (R)-enantiomer’s solubility differences allow for selective crystallization.

Physicochemical Properties

The compound’s properties are influenced by its aromatic substituents and amine functionality:

PropertyValue/DescriptionSource
Physical StateLikely liquid or low-melting solidInferred
SolubilitySoluble in DCM, ethanol; insoluble in water
Boiling PointEstimated 220–240°C (extrapolated)
pKa~10.5 (amine proton)Analog data

The electron-withdrawing chloro and fluoro groups reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitution reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35–7.25 (m, 1H, aromatic H-6)

    • δ 6.95–6.85 (m, 2H, aromatic H-3 and H-5)

    • δ 3.10 (q, J = 6.5 Hz, 1H, CH-NH₂)

    • δ 1.45 (d, J = 6.5 Hz, 3H, CH₃)

    • δ 1.20 (s, 2H, NH₂) .

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 160.1 (C-F), 134.5 (C-Cl), 128.9–115.7 (aromatic carbons), 52.1 (CH-NH₂), 22.3 (CH₃) .

Infrared (IR) Spectroscopy

Key absorptions include:

  • N-H stretch: 3300–3250 cm⁻¹

  • C-F stretch: 1220–1150 cm⁻¹

  • C-Cl stretch: 750–700 cm⁻¹ .

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